N-ethyl-4-fluoro-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-fluoro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCNKJAZVRCIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance Within Contemporary Substituted Aniline Chemistry
Substituted anilines are a cornerstone of modern organic synthesis, serving as crucial intermediates in the production of a vast array of chemicals, including pharmaceuticals, agrochemicals, and dyes. chemimpex.com The specific placement of substituents on the aniline (B41778) ring dramatically influences the compound's physical, chemical, and biological properties.
The introduction of a fluorine atom, as seen in N-ethyl-4-fluoro-2-methylaniline, is a particularly strategic modification in medicinal chemistry and material science. Fluorine's high electronegativity and relatively small size can significantly alter a molecule's reactivity, metabolic stability, and binding affinity to biological targets. smolecule.com This often leads to enhanced efficacy and improved pharmacokinetic profiles in drug candidates. smolecule.com
The presence of both an ethyl group on the nitrogen atom and a methyl group on the benzene (B151609) ring further refines the compound's characteristics. These alkyl groups can influence its solubility, lipophilicity, and steric profile, which are critical parameters in the design of bioactive molecules and functional materials. The unique substitution pattern of this compound, therefore, positions it as a valuable building block for creating complex molecules with tailored properties.
Research Context and Scope of Inquiry for Chemical Investigations
Precursor Synthesis and Aromatic Ring Functionalization
The initial stages in the synthesis of this compound are centered on the construction of a correctly substituted aniline precursor. This typically involves the strategic introduction of methyl, fluoro, and amino groups onto the benzene (B151609) ring.
Nitration and Subsequent Reduction Approaches (e.g., from Fluoro-nitrotoluene Intermediates)
A common and effective pathway to substituted anilines is through the nitration of an appropriate toluene (B28343) derivative, followed by the reduction of the nitro group. In this context, the synthesis can commence with a fluorotoluene.
The nitration of fluorotoluenes can be achieved using a mixture of nitric acid and sulfuric acid. researchgate.net However, to enhance regioselectivity and yield, solid acid catalysts have been employed. researchgate.netrsc.org For instance, the nitration of 2-fluorotoluene (B1218778) at 90°C can yield 2-fluoro-5-nitrotoluene (B1294961) with high selectivity. researchgate.netrsc.org Similarly, 3-fluorotoluene (B1676563) can be nitrated to give a mixture of 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene. researchgate.netrsc.org The specific isomer of interest for this synthesis is 5-fluoro-2-nitrotoluene.
Once the desired fluoro-nitrotoluene intermediate is obtained, the nitro group is reduced to an amino group to form the corresponding 4-fluoro-2-methylaniline. chemicalbook.com This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents, such as iron, zinc, or tin in the presence of an acid, or through catalytic hydrogenation.
A study on the continuous flow acetylation and nitration of 4-fluoro-2-methoxyaniline (B49241) provides insights into scalable nitration protocols. acs.org While the starting material is different, the principles of controlling nitration conditions to achieve desired regioselectivity are relevant. acs.org The use of fuming sulfuric acid as a water scavenger and catalyst can enhance the reaction rate. acs.org
Halogenation and Alkylation Reactions on Aromatic Substrates
An alternative approach involves the halogenation and alkylation of aromatic substrates. The amino group of aniline is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. chemistrysteps.combyjus.com Direct halogenation of aniline with bromine water leads to the formation of 2,4,6-tribromoaniline. byjus.comyoutube.com To achieve mono-substitution, the reactivity of the amino group is often attenuated by converting it into an amide via acetylation. chemistrysteps.com This protecting group strategy allows for more controlled halogenation. chemistrysteps.com
While direct halogenation of an aniline is a possibility, a more common strategy for synthesizing halogenated anilines is to start with a halogenated aromatic compound and then introduce the amino group. nih.gov For example, 4-chloroaniline (B138754) can be prepared by nitrating chlorobenzene (B131634) and subsequently reducing the nitro group. wikipedia.org Similarly, a fluorinated toluene could be the starting point.
The introduction of the methyl group can be achieved through Friedel-Crafts alkylation. However, anilines are generally not suitable for Friedel-Crafts reactions as they react with the Lewis acid catalyst. byjus.com Therefore, the methyl group is typically present on the starting aromatic ring before the introduction of the amino group.
N-Alkylation Strategies for the Aniline Moiety
Once the 4-fluoro-2-methylaniline precursor has been synthesized, the next critical step is the introduction of the ethyl group onto the nitrogen atom.
Direct N-Ethylation Techniques
Direct N-alkylation of anilines can be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. However, several methods have been developed to achieve selective mono-alkylation.
One approach involves the use of alkyl halides as alkylating agents. The reaction of anilines with ethyl iodide in ionic liquids has been shown to produce N-ethylanilines with good selectivity. The choice of ionic liquid can influence the reaction's conversion and selectivity.
Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, which utilizes alcohols as alkylating agents. researchgate.net This method is considered a green chemical process. Nickel-catalyzed direct N-alkylation of anilines with primary alcohols has been demonstrated to be effective and tolerant of various functional groups. acs.org Ruthenium-based catalysts have also been employed for the N-alkylation of amines with alcohols under mechanochemical conditions, offering a solvent-free approach. researchgate.net
Reductive amination of carbonyl compounds is another direct route to N-alkylated anilines. jocpr.com This can be achieved by reacting the aniline with an aldehyde in the presence of a reducing agent.
Derivatization from N-Methylated Analogues
An alternative strategy involves the derivatization of an N-methylated analogue, such as 4-fluoro-N-methylaniline. acs.orgscbt.comsigmaaldrich.com The synthesis of N-methylanilines can be achieved by reacting aniline with methanol (B129727) at elevated temperatures over acid catalysts. wikipedia.org Vapor-phase methylation of aniline over Sn-MFI molecular sieves has also been studied. researchgate.net
Once the N-methylaniline is obtained, further alkylation to introduce the ethyl group would lead to a mixed N-ethyl-N-methylaniline. Therefore, this is not a direct route to the desired product but highlights a related synthetic transformation. It is more common to introduce the ethyl group directly onto the primary aniline.
Multi-Step Synthesis Pathways and Optimization Considerations
For example, starting with 2-fluoro-4-methylaniline (also known as 4-amino-3-fluorotoluene) synquestlabs.com and then performing a direct N-ethylation would be a plausible route. The synthesis of this precursor could involve the nitration of 3-fluorotoluene followed by reduction.
The optimization process often involves screening different catalysts, solvents, and reaction conditions to find the most efficient and selective method. researchgate.net For instance, in the N-alkylation step, the choice of catalyst (e.g., nickel, ruthenium) and the nature of the alkylating agent (e.g., ethyl halide, ethanol) will significantly impact the outcome. researchgate.netacs.org
The development of continuous flow processes for key steps, such as nitration, can offer advantages in terms of safety, scalability, and control over reaction parameters. acs.org
Table of Reaction Conditions for N-Alkylation of Anilines
| Catalyst/Reagent | Alkylating Agent | Solvent | Temperature (°C) | Selectivity | Reference |
|---|---|---|---|---|---|
| NiBr₂ / 1,10-phenanthroline | Benzyl Alcohol | Toluene | 130 | High for mono-alkylation | acs.org |
| Ruthenium-based catalyst | Alcohols | Solvent-free (Mechanochemical) | N/A | High conversion | researchgate.net |
| [bmim][Tf₂N] | Ethyl Iodide | Ionic Liquid | 25 | Good selectivity |
Table of Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₁₂FN |
| 4-Fluoro-2-methylaniline | C₇H₈FN |
| 5-Fluoro-2-nitrotoluene | C₇H₆FNO₂ |
| 2-Fluorotoluene | C₇H₇F |
| 3-Fluorotoluene | C₇H₇F |
| 2-Fluoro-5-nitrotoluene | C₇H₆FNO₂ |
| 3-Fluoro-6-nitrotoluene | C₇H₆FNO₂ |
| 3-Fluoro-4-nitrotoluene | C₇H₆FNO₂ |
| 4-Fluoro-2-methoxyaniline | C₇H₈FNO |
| 2,4,6-tribromoaniline | C₆H₄Br₃N |
| 4-Chloroaniline | C₆H₆ClN |
| Chlorobenzene | C₆H₅Cl |
| Ethyl iodide | C₂H₅I |
| N-ethylaniline | C₈H₁₁N |
| Benzyl Alcohol | C₇H₈O |
| Acetaldehyde | C₂H₄O |
| 4-fluoro-N-methylaniline | C₇H₈FN |
| N-methylaniline | C₇H₇N |
| Methanol | CH₄O |
| 2-Fluoro-4-methylaniline | C₇H₈FN |
| 4-Amino-3-fluorotoluene | C₇H₈FN |
| Nitric acid | HNO₃ |
| Sulfuric acid | H₂SO₄ |
| Iron | Fe |
| Zinc | Zn |
| Tin | Sn |
| Bromine | Br₂ |
| Acetyl chloride | C₂H₃ClO |
| Lewis acid | |
| Ethanol (B145695) | C₂H₅OH |
| 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([bmim][Tf₂N]) | C₁₀H₁₅F₆N₃O₄S₂ |
| Palladium on carbon (Pd/C) | Pd/C |
| Nickel bromide (NiBr₂) | NiBr₂ |
| 1,10-phenanthroline | C₁₂H₈N₂ |
| Toluene | C₇H₈ |
Catalytic Approaches in Amination Reactions
Catalytic methods for the N-alkylation of anilines are highly favored due to their efficiency, selectivity, and adherence to the principles of green chemistry. These reactions typically involve the use of a catalyst to facilitate the reaction between the aniline and an ethylating agent. While specific research detailing the catalytic ethylation of 4-fluoro-2-methylaniline is not extensively documented in publicly available literature, general principles of catalytic N-alkylation of anilines can be applied to understand the potential synthetic pathways.
The primary catalytic strategies for the N-ethylation of anilines, and by extension 4-fluoro-2-methylaniline, include transfer hydrogenation from alcohols and reductive amination. These processes often utilize transition metal catalysts, such as those based on ruthenium, iridium, or palladium.
A significant body of research exists on the N-methylation of anilines using methanol in the presence of ruthenium catalysts, which provides a model for understanding the analogous ethylation. For instance, studies have shown the effectiveness of ruthenium complexes in the N-methylation of various amines. While not a direct synthesis of the target compound, this research underlines the potential of ruthenium-based systems for N-alkylation.
Similarly, iridium-catalyzed reactions have been explored for the N-alkylation of amines with alcohols. These methods are attractive due to their often high efficiency and selectivity under relatively mild conditions. The application of such iridium-based catalytic systems to the ethylation of 4-fluoro-2-methylaniline with ethanol would be a logical extension of these established methodologies.
Detailed research findings on the direct catalytic ethylation of 4-fluoro-2-methylaniline are scarce. However, based on analogous reactions, a hypothetical data table can be constructed to illustrate the potential reaction parameters and outcomes.
Interactive Data Table: Hypothetical Catalytic Ethylation of 4-fluoro-2-methylaniline
| Catalyst System | Ethylating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| RuCl₂(PPh₃)₃ / Base | Ethanol | Toluene | 120 | 24 | 75 |
| [Ir(Cp*)Cl₂]₂ / Base | Ethanol | Dioxane | 110 | 18 | 82 |
| Pd(OAc)₂ / Ligand / Base | Ethyl Halide | DMF | 100 | 12 | 68 |
This table is illustrative and based on general knowledge of catalytic N-alkylation reactions, not on specific experimental data for the target compound.
The development of efficient and selective catalytic systems for the synthesis of this compound remains an area with potential for further research. Future studies would likely focus on the screening of various transition metal catalysts, ligands, and reaction conditions to optimize the yield and selectivity of the N-ethylation of 4-fluoro-2-methylaniline.
Chemical Reactivity and Mechanistic Investigations of N Ethyl 4 Fluoro 2 Methylaniline
Aromatic Nucleophilic Substitution Reactions and Kinetics
Aromatic nucleophilic substitution (SNAr) is a fundamental reaction class for substituted aromatic compounds. In the case of N-ethyl-4-fluoro-2-methylaniline, the presence of a fluorine atom, a potent electron-withdrawing group, on the aromatic ring suggests the potential for this compound to act as a substrate in SNAr reactions. In such reactions, the aromatic ring is the electrophile, and the attacking species is a nucleophile. masterorganicchemistry.com
Influence of Fluoro and Methyl Substituents on Electronic Reactivity
The electronic properties of the aromatic ring in this compound are significantly influenced by the fluoro and methyl substituents. The fluorine atom at the 4-position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The methyl group at the 2-position, on the other hand, is an electron-donating group through its inductive (+I) and hyperconjugative effects.
The strong electron-withdrawing nature of the fluorine atom is a key factor in activating the aromatic ring towards nucleophilic attack. This is a general feature in SNAr reactions, where electron-withdrawing groups stabilize the intermediate Meisenheimer complex. masterorganicchemistry.com In many cases, fluorine is a good leaving group in these reactions, as the C-F bond cleavage is typically not the rate-limiting step. masterorganicchemistry.com
The position of the substituents is also crucial. The fluorine atom is para to the N-ethylamino group and ortho to one of the unsubstituted carbons, while the methyl group is ortho to the N-ethylamino group. The relative positions of these groups will dictate the regioselectivity of any potential SNAr reaction. For instance, in reactions involving the displacement of the fluorine atom, the rate would be significantly influenced by the electronic stabilization provided by other groups on the ring.
Role of the N-Ethyl Group in Reaction Pathways
The N-ethyl group attached to the nitrogen atom primarily influences the nucleophilicity of the amine and introduces steric hindrance. In reactions where the aniline (B41778) derivative itself acts as a nucleophile, the N-ethyl group, being electron-donating, slightly increases the electron density on the nitrogen, potentially enhancing its nucleophilicity compared to an unsubstituted amino group.
However, the steric bulk of the ethyl group can hinder the approach of the nucleophile to the aromatic ring in SNAr reactions where the aniline is the substrate. In reactions where the aniline acts as the nucleophile, the ethyl group can also sterically impede its attack on an electrophilic center. Studies on the reaction of N-methylaniline with 2,4-dinitrofluorobenzene have shown that the N-methyl group can influence the reaction mechanism, and similar effects would be expected for the N-ethyl group. acs.org
Oxidative Transformations and Intermediate Formation
The metabolic fate of aromatic amines is of significant interest due to the potential for the formation of reactive intermediates. The oxidative transformations of this compound are likely to involve the N-ethylamino group and the aromatic ring.
Enzymatic Reaction Mechanisms (e.g., Flavin-Containing Monooxygenase-mediated processes)
The in vitro metabolism of tertiary anilines, such as N-ethyl-N-methylanilines with various 4-substituents, has been studied, and the findings can be extrapolated to this compound. nih.gov The primary routes of metabolism for such compounds are α-C-oxidation (N-dealkylation) and N-oxidation. nih.gov These transformations are often mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).
FMOs are known to catalyze the N-oxidation of many secondary and tertiary amines. For a related compound, 4-fluoro-N-methylaniline, it has been used as a model to study the biotransformation of secondary aromatic amines, indicating the likelihood of enzymatic oxidation. sigmaaldrich.comsigmaaldrich.com The N-oxidation of this compound would lead to the formation of the corresponding N-oxide. The presence of the electron-withdrawing fluorine atom might influence the rate of N-oxidation. Studies on 4-substituted-N-ethyl-N-methylanilines have indicated that the pKa of the aniline influences the apparent Km for both α-C- and N-oxidation. nih.gov
Identification and Characterization of Reactive Intermediates (e.g., Quinoneimine)
The oxidation of anilines can lead to the formation of reactive intermediates. For primary anilines, oxidation can produce nitroso compounds and ultimately nitro compounds. For N-substituted anilines, oxidation can lead to the formation of species such as quinoneimines. While no direct studies on the reactive intermediates of this compound have been found, the potential for the formation of a quinoneimine-type structure exists.
This would involve the oxidation of the aniline to a species where the nitrogen is double-bonded to the ring, with the positive charge delocalized. Such intermediates are electrophilic and can react with cellular nucleophiles. The substitution pattern on the ring, with the fluoro and methyl groups, would influence the stability and reactivity of such an intermediate.
Coordination Chemistry and Ligand Properties in Metal Complexes
The presence of the N-ethyl group and the ortho-methyl group would introduce steric bulk around the nitrogen donor atom, which could influence the stability and geometry of any potential metal complexes. The electronic effects of the fluoro and methyl substituents would also modulate the electron-donating ability of the nitrogen atom, thereby affecting the strength of the metal-ligand bond. Given the lack of specific research in this area for this compound, its behavior as a ligand remains a subject for future investigation.
Interactive Data Table
Since no specific experimental data for this compound was found, the following table presents data for a related compound, 4-fluoro-2-methylaniline (B1329321), to provide some context on its physical properties.
| Property | Value | Source |
| Molecular Formula | C7H8FN | nih.gov |
| Molecular Weight | 125.14 g/mol | nih.gov |
| Boiling Point | 90-92 °C/16 mmHg | sigmaaldrich.com |
| Density | 1.126 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.537 | sigmaaldrich.com |
Ligand Exchange Kinetics and Associated Mechanistic Studies
The rate at which a ligand, such as an aniline derivative, exchanges with another ligand on a metal center is fundamental to understanding reaction mechanisms, particularly in catalysis. solubilityofthings.comunt.edu This process can occur through various mechanisms, including associative, dissociative, and interchange pathways. solubilityofthings.com The specific pathway and its rate are influenced by factors such as the nature of the metal, the steric and electronic properties of the ligands involved, and the reaction conditions. solubilityofthings.com
However, a search of the scientific literature reveals no studies that have specifically measured the ligand exchange kinetics of this compound with any metal complex. Consequently, no data tables of rate constants, activation parameters (ΔH‡ and ΔS‡), or detailed mechanistic proposals based on experimental evidence for this specific compound can be provided. General principles suggest that the N-ethyl group would introduce more steric hindrance than a simple N-methyl or unsubstituted amine, potentially slowing dissociative exchange pathways.
Electronic Effects of Substituted Aniline Ligands on Metal Center Reactivity
The electronic properties of a substituted aniline ligand can significantly influence the reactivity of the metal center to which it is coordinated. Substituents on the aniline ring alter the electron density on the nitrogen atom, which in turn modulates the electron-donating ability of the ligand. These electronic effects are often quantified using Hammett parameters (σ), which describe the electron-donating or electron-withdrawing nature of a substituent. wikipedia.org
For this compound, one would consider the combined electronic influence of the N-ethyl, 4-fluoro, and 2-methyl groups. The N-ethyl and 2-methyl groups are generally considered electron-donating, which would increase the electron density on the metal center, potentially affecting its oxidative state or its reactivity in catalytic cycles. Conversely, the 4-fluoro substituent is electron-withdrawing due to its high electronegativity, which would decrease the electron-donating ability of the aniline.
While studies have investigated the electronic effects of various substituted anilines in reactions like C-H olefination nih.gov and annulation, acs.org none have specifically included this compound in their datasets. Without comparative studies that systematically vary the substituents on the aniline ring and measure the resulting changes in reaction rates or yields, a quantitative and detailed analysis of the electronic effects of this specific ligand on a metal center's reactivity is not possible.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides a detailed map of the carbon and hydrogen framework, as well as the environment of other NMR-active nuclei like fluorine.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for establishing the basic structure of N-ethyl-4-fluoro-2-methylaniline.
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the protons of the ethyl group, and the methyl group attached to the aromatic ring. The chemical shifts (δ) are influenced by the electron-withdrawing fluorine atom and the electron-donating amino and methyl groups.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. The carbon atoms directly bonded to the fluorine and nitrogen atoms, as well as the aromatic carbons, will exhibit characteristic chemical shifts. For instance, in related fluoroaniline (B8554772) compounds, the carbon atom bonded to fluorine shows a large coupling constant (¹JCF). rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
This table is generated based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | Multiplet | 110 - 150 |
| N-CH₂ | 3.1 - 3.4 | Quartet | ~45 |
| CH₃ (ethyl) | 1.1 - 1.3 | Triplet | ~15 |
| Ar-CH₃ | 2.0 - 2.3 | Singlet | ~17 |
| NH | 3.0 - 4.0 | Broad Singlet | N/A |
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used to specifically probe the environment of the fluorine atom in this compound. The chemical shift of the fluorine atom is highly dependent on its electronic surroundings within the aromatic ring. The presence of the ethylamino and methyl groups at specific positions influences the electron density around the fluorine, resulting in a characteristic chemical shift. For similar 4-fluoroaniline (B128567) derivatives, the ¹⁹F chemical shift has been shown to be pH-dependent, highlighting its sensitivity to the local chemical environment. nih.gov In related compounds, the ¹⁹F NMR signal for a fluorine atom on a benzene (B151609) ring can appear at values such as -117.8 ppm. rsc.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra and for confirming the connectivity of the atoms.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the ethyl group (CH₂ and CH₃) and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is instrumental in piecing together the entire molecular structure by showing, for example, correlations between the N-CH₂ protons and the aromatic carbons, and between the aromatic protons and the methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of atoms. While less critical for a relatively rigid molecule like this compound, it can confirm through-space interactions between, for instance, the N-ethyl group protons and the ortho-methyl group protons.
These 2D NMR techniques, used in combination, provide a comprehensive and detailed picture of the molecular structure, leaving no ambiguity about the placement of the ethyl, fluoro, and methyl substituents on the aniline (B41778) ring. csic.es
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.org For this compound (C₉H₁₂FN), the exact mass can be calculated and compared to the experimentally determined value to confirm the elemental composition.
Table 2: Predicted HRMS Data for this compound
This table is generated based on the elemental composition.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₉H₁₃FN⁺ | 154.1027 |
| [M+Na]⁺ | C₉H₁₂FNNa⁺ | 176.0846 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov It is widely used to confirm the identity and assess the purity of a compound. lcms.czresearchgate.net
In an LC-MS/MS analysis of this compound, the sample is first injected into an LC system where it is separated from any impurities. The eluent from the LC column then enters the mass spectrometer. The parent ion corresponding to the molecular weight of the compound is selected and then fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a "fingerprint" for the molecule, providing a high degree of confidence in its identification. The fragmentation of amines often involves alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. libretexts.org For this compound, this could result in the loss of a methyl or an ethyl radical.
This technique is highly sensitive and specific, making it an indispensable tool in modern analytical chemistry for the confirmation of molecular identity and purity. semanticscholar.org
Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a definitive method for identifying the functional groups within a molecule. By measuring the absorption of infrared light, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound. For this compound, the spectrum is characterized by absorption bands corresponding to the vibrations of its distinct chemical moieties: the secondary amine, the substituted aromatic ring, and the aliphatic ethyl and methyl groups.
The key vibrational modes for this compound include:
N-H Stretching: A characteristic peak for the secondary amine (N-H) group appears in the 3500-3300 cm⁻¹ region. For secondary amines like N-methylaniline, this peak is typically observed as a single sharp band around 3411 cm⁻¹. researchgate.net
C-H Stretching: Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl and methyl groups appear just below 3000 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring usually produce several bands in the 1600-1450 cm⁻¹ range.
N-H Bending: The in-plane bending vibration of the N-H bond occurs in the 1550-1500 cm⁻¹ region.
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is typically observed between 1350 cm⁻¹ and 1250 cm⁻¹.
C-F Stretching: A strong and prominent absorption band resulting from the carbon-fluorine bond stretch is expected in the 1250-1020 cm⁻¹ range, which is a key indicator of the fluorine substituent.
Analysis of the parent compound, 4-fluoro-2-methylaniline (B1329321), shows IR spectra available that can help approximate the positions of the aromatic and C-F vibrational bands. nih.gov The addition of the ethyl group primarily introduces aliphatic C-H stretching and bending modes and shifts the N-H stretching frequency as it changes from a primary to a secondary amine.
Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table is based on typical functional group frequencies and data from analogous compounds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amine | ~3410 - 3450 |
| C-H Stretch (Aromatic) | Phenyl Ring | ~3010 - 3100 |
| C-H Stretch (Aliphatic) | Ethyl and Methyl Groups | ~2850 - 2980 |
| C=C Stretch | Phenyl Ring | ~1580 - 1610, ~1490 - 1520 |
| N-H Bend | Secondary Amine | ~1500 - 1550 |
| C-N Stretch | Aromatic Amine | ~1250 - 1350 |
| C-F Stretch | Fluoro Aromatic | ~1200 - 1250 |
X-ray Crystallography for Solid-State Structure and Conformation Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, data from related substituted anilines can be used to predict its likely solid-state conformation. st-andrews.ac.ukpku.edu.cnnih.govresearchgate.net
A crystallographic analysis would determine the geometry of the aniline ring and the conformation of the N-ethyl and C-methyl substituents. In substituted anilines, the C(aryl)-N bond length is sensitive to electronic effects; for example, it is 1.41 Å in aniline and 1.44 Å in 3-methylaniline. wikipedia.org The planarity of the amino group is also variable; it is flatter than in aliphatic amines due to conjugation with the aryl ring. wikipedia.org
Table 2: Predicted Crystallographic Parameters for this compound This table presents hypothetical data based on known crystal structures of similar aromatic amines.
| Parameter | Description | Predicted Value / System |
| Crystal System | The fundamental repeating unit of the crystal. | Monoclinic or Orthorhombic |
| Space Group | The symmetry elements of the unit cell. | P2₁/c or Pna2₁ |
| a, b, c (Å) | Unit cell dimensions. | a ≈ 8-12, b ≈ 5-9, c ≈ 15-20 |
| β (°) | Unit cell angle (for monoclinic). | ≈ 95-110 |
| Z | Number of molecules per unit cell. | 4 |
| Key Bond Length (C-N) | Distance between aromatic C and amine N. | ~1.41 - 1.44 Å |
| Key Bond Length (C-F) | Distance between aromatic C and fluorine. | ~1.35 - 1.37 Å |
| Intermolecular Forces | Dominant forces holding the crystal together. | N-H···F or N-H···N Hydrogen Bonds |
Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography-UV/Vis, HPLC-UV/Vis)
High-Performance Liquid Chromatography (HPLC) with UV/Vis detection is a robust and widely used technique for determining the purity of compounds like this compound. The method separates components in a liquid mixture, and the UV/Vis detector quantifies the analytes as they elute from the column.
A reversed-phase HPLC (RP-HPLC) method is most suitable for this compound due to its moderate polarity. youtube.com In RP-HPLC, the stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. For this compound, a C18 (octadecylsilyl) bonded silica (B1680970) column would be an appropriate stationary phase. The mobile phase would typically consist of a mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. researchgate.net A buffer, such as phosphate (B84403) or a small amount of acid like formic acid, is often added to the mobile phase to ensure consistent ionization state and improve peak shape.
The aromatic ring in the molecule acts as a strong chromophore, allowing for sensitive detection by UV/Vis spectroscopy. The detection wavelength would be set at one of the absorbance maxima (λmax) of the compound, likely in the 240-280 nm range. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 3: Typical RP-HPLC-UV/Vis Method Parameters for Purity Analysis This table outlines a standard starting method for the analysis of this compound.
| Parameter | Description | Typical Condition |
| Column (Stationary Phase) | The medium used for separation. | Reversed-Phase C18, 150 x 4.6 mm, 5 µm particle size |
| Mobile Phase | The solvent that moves the sample. | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | The method of changing mobile phase composition. | Isocratic or Gradient |
| Flow Rate | The speed of the mobile phase. | 0.8 - 1.2 mL/min |
| Column Temperature | Operating temperature for the column. | 25 - 40 °C |
| Detection Wavelength | Wavelength for monitoring the eluent. | ~254 nm or determined λmax |
| Injection Volume | The volume of the sample solution introduced. | 5 - 10 µL |
Computational Chemistry and Theoretical Modeling of N Ethyl 4 Fluoro 2 Methylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules, including aniline (B41778) derivatives. DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide a balance between computational cost and accuracy for predicting molecular properties.
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a significant indicator of molecular stability.
For substituted anilines, the distribution of HOMO and LUMO is typically centered on the aniline ring and the amino group. The presence of substituents like fluorine, methyl, and ethyl groups modifies the energy and distribution of these orbitals. Generally, electron-donating groups, such as methyl and ethyl, tend to increase the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, electron-withdrawing groups like fluorine can lower both HOMO and LUMO energies. In N-ethyl-4-fluoro-2-methylaniline, a complex interplay between the electron-donating alkyl groups and the electron-withdrawing fluorine atom is expected to influence the FMOs.
The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. nih.gov MESP maps illustrate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For aniline derivatives, the most negative potential is typically located around the nitrogen atom of the amino group due to its lone pair of electrons, making it a primary site for electrophilic interaction. The aromatic ring also exhibits regions of negative potential, influenced by the substituents. The fluorine atom, being highly electronegative, will create a region of negative potential, while the hydrogen atoms of the amino and alkyl groups will exhibit positive potential.
Table 1: Illustrative Frontier Molecular Orbital Energies for Related Aniline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aniline | -5.43 | -0.33 | 5.10 |
| 4-Fluoroaniline (B128567) | -5.52 | -0.41 | 5.11 |
| 2-Methylaniline | -5.29 | -0.28 | 5.01 |
| N-Ethylaniline | -5.15 | -0.19 | 4.96 |
Note: These values are representative and can vary based on the computational method and basis set used. The data is compiled from analogous compounds to infer properties for this compound.
From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity of a molecule. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions.
Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): A measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A larger HOMO-LUMO gap corresponds to a harder, less reactive molecule.
Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ2 / (2η).
Nucleophilicity Index (Nu): Quantifies the nucleophilic character of a molecule.
Studies on substituted anilines have shown that electron-donating groups increase the nucleophilicity, while electron-withdrawing groups enhance the electrophilicity. nih.gov For this compound, the ethyl and methyl groups would contribute to its nucleophilic character, while the fluorine atom would have an opposing effect.
Table 2: Calculated Reactivity Descriptors for Aniline (Illustrative)
| Descriptor | Value (eV) |
| Ionization Energy (I) | 5.43 |
| Electron Affinity (A) | 0.33 |
| Chemical Potential (μ) | -2.88 |
| Chemical Hardness (η) | 2.55 |
| Electrophilicity Index (ω) | 1.62 |
Note: These values are calculated using the representative data for aniline from Table 1 and serve as a baseline for comparison.
DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating the transition state structures and calculating the activation energies, providing a theoretical model of the reaction pathway. For aniline derivatives, this can be applied to understand reactions such as electrophilic aromatic substitution, oxidation, and N-alkylation.
For instance, in an electrophilic aromatic substitution reaction, DFT can be used to model the formation of the sigma complex (arenium ion) intermediate and determine the preferred site of substitution (ortho, meta, or para) by comparing the activation energies for each pathway. The presence of the activating methyl and ethyl groups and the deactivating but ortho-, para-directing fluorine atom in this compound would lead to a complex regioselectivity profile that can be unraveled through such computational studies.
Quantum Chemical Calculations (e.g., Ab Initio Methods) for Energetic and Spectroscopic Properties
Ab initio quantum chemical methods, which are based on first principles without the use of empirical parameters, provide a high level of accuracy for calculating energetic and spectroscopic properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can yield very precise results.
These methods can be employed to calculate properties such as:
Heats of formation and reaction enthalpies: Providing fundamental thermodynamic data.
Vibrational frequencies: Simulating the infrared (IR) and Raman spectra of the molecule. This allows for the assignment of experimental spectral bands to specific vibrational modes of the molecule. For substituted anilines, characteristic vibrational modes include N-H stretching, C-N stretching, and aromatic C-H and C-C stretching.
Electronic transition energies: Predicting the UV-Visible absorption spectrum. The transitions are typically from π orbitals of the benzene (B151609) ring and the nitrogen lone pair to π* orbitals. Substituents on the aniline ring can cause a shift in the absorption maxima (bathochromic or hypsochromic shift).
Quantitative Structure-Reactivity Relationships (QSRR) Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models often use descriptors derived from computational chemistry. For a series of substituted anilines, QSRR can be used to predict their reactivity in various reactions based on descriptors such as electronic parameters (Hammett constants, HOMO/LUMO energies), steric parameters (Taft steric parameters), and hydrophobic parameters (logP).
A QSRR study on the oxidation of substituted anilines, for example, could establish a correlation between the rate of oxidation and descriptors like the HOMO energy and the charge on the nitrogen atom. nih.gov Such models are valuable for predicting the reactivity of new compounds like this compound without the need for extensive experimental work.
Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate for Diverse Chemical Entities
The utility of a chemical compound in synthetic chemistry is often defined by its ability to be transformed into a wide range of other molecules. While specific, detailed research on N-ethyl-4-fluoro-2-methylaniline is limited, the general reactivity of the fluoroaniline (B8554772) scaffold suggests its role as a valuable precursor.
Fluoroaniline derivatives are crucial components in the synthesis of pharmaceuticals and agrochemicals. The presence of the N-ethyl group in this compound makes it a suitable precursor for creating more elaborate secondary and tertiary amine structures. Although direct examples are not prevalent in publicly accessible literature, the fundamental reactivity of secondary anilines allows for a variety of transformations.
For instance, analogous secondary aromatic amines, such as 4-fluoro-N-methylaniline, have been utilized as model compounds to investigate the biotransformation pathways of aromatic amines. Such studies are critical in the development of new drugs and understanding their metabolic fate. It is plausible that this compound could serve a similar purpose in metabolic studies or as a starting material for N-alkylation or acylation reactions to produce a diverse library of compounds for biological screening.
Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents and functional materials. Anilines are common starting materials for the synthesis of various nitrogen-containing heterocycles. For example, related fluoroanilines, like 4-fluoroaniline (B128567), have been successfully employed in one-pot, multi-component reactions to synthesize complex heterocyclic systems such as thiazol-2-imines. These reactions often proceed by leveraging the nucleophilicity of the amine and its ability to participate in condensation and cyclization reactions. The presence of the ethyl and methyl groups on this compound can influence the regioselectivity and stereoselectivity of such cyclization reactions, potentially leading to novel heterocyclic scaffolds.
Contributions to the Development of Advanced Materials
The unique electronic properties conferred by the fluorine atom, combined with the structural features of the aniline (B41778) backbone, position this compound as a candidate for the development of advanced materials.
Aniline and its derivatives are well-established monomers for the synthesis of conducting polymers and are key components in many classes of dyes. The incorporation of fluorine into these materials can significantly alter their properties, such as thermal stability, solubility, and electronic behavior.
In the context of dye synthesis, N-alkylanilines are frequently used as coupling components in the production of azo dyes. For example, compounds like N,N-Bis(2-cyanoethyl)-m-methylaniline are used to create disperse dyes for polyester (B1180765) fibers, yielding a range of colors with good fastness properties. It is conceivable that this compound could be diazotized and coupled with other aromatic species or used as a coupling component itself to produce novel fluorinated dyes with potentially enhanced lightfastness or different chromatic properties.
The rational design of materials with specific properties is a cornerstone of modern materials science. The substituents on the this compound molecule offer several avenues for tailoring material characteristics.
Fluorine Atom: The high electronegativity of the fluorine atom can create strong dipoles within the molecule, influencing intermolecular interactions and the bulk properties of materials derived from it. In polymers, it can enhance thermal stability and resistance to chemical degradation.
N-Ethyl Group: The ethyl group can affect the solubility of the compound and any resulting polymers or dyes in organic solvents. It also influences the steric environment around the nitrogen atom, which can impact reaction rates and the final three-dimensional structure of larger molecules.
Methyl Group: The methyl group at the ortho position to the amine can introduce steric hindrance, which can be strategically used to control the planarity of molecules, affecting their electronic and optical properties, such as the absorption and emission wavelengths in dyes.
Derivatives and Analogues of N Ethyl 4 Fluoro 2 Methylaniline: Structure Reactivity Explorations
Systematic Structural Modifications and Synthesis of Analogues
The synthesis of N-ethyl-4-fluoro-2-methylaniline typically begins with its primary amine precursor, 4-fluoro-2-methylaniline (B1329321). A common and direct method to introduce the ethyl group is through N-alkylation. This process involves reacting the primary aniline (B41778) with an ethylating agent, such as an ethyl halide (e.g., ethyl iodide), often in the presence of a base to neutralize the resulting hydrohalic acid. A significant challenge in this synthesis is controlling the degree of alkylation, as the secondary amine product can react further to form a tertiary amine (N,N-diethyl-4-fluoro-2-methylaniline) and even a quaternary ammonium (B1175870) salt. To improve selectivity for the desired mono-alkylated product, researchers have explored various strategies, including the use of specific catalysts, alternative alkylating agents like methanol (B129727) or dimethyl carbonate, and specialized solvent systems such as ionic liquids. researchgate.net
Systematic structural modification is a cornerstone of chemical and pharmaceutical research, allowing for the fine-tuning of a molecule's properties. For this compound, analogues can be synthesized by modifying three key positions:
The N-Alkyl Group: The ethyl group can be replaced with other alkyl chains (e.g., methyl, propyl) or functionalized groups to modulate steric bulk and lipophilicity. The synthesis of N-methylaniline from aniline and methanol is a well-established industrial process, often employing solid acid catalysts like zeolites. researchgate.netrsc.org
Ring Substituents: The position and nature of the substituents on the aromatic ring can be altered. This includes synthesizing isomers (e.g., 2-fluoro-4-methylaniline (B1213500) derivatives) or introducing different functional groups to explore a range of electronic effects.
Direct C-H Amination: Modern synthetic methods, such as iron-promoted C-H amination, offer novel routes to N-alkyl anilines directly from arenes, potentially bypassing traditional multi-step sequences. organic-chemistry.org
These modifications allow for a systematic exploration of the chemical space around the parent molecule, which is crucial for developing compounds with tailored reactivity or biological activity.
Table 1: Examples of Structural Analogues
| Compound Name | Structural Variation from this compound |
|---|---|
| 4-fluoro-N-methylaniline | N-ethyl group replaced with N-methyl group. |
| 2-fluoro-4-methylaniline | Isomeric position of fluoro and methyl groups. |
| N,N-dimethylaniline | N-ethyl group replaced by two N-methyl groups; lacks ring substituents. |
| 4-chloro-N-methylaniline | Fluoro group replaced with a chloro group; N-ethyl replaced with N-methyl. |
| N-methyl-4-(trifluoromethyl)aniline | Fluoro and methyl groups replaced by trifluoromethyl; N-ethyl replaced by N-methyl. |
Investigation of Electronic and Steric Effects on Chemical Reactivity and Interactions
The chemical reactivity of this compound is governed by a balance of electronic and steric factors imposed by its substituents.
Electronic Effects: The fluorine atom at the para-position exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, crucially, on the nitrogen atom. A lower electron density on the nitrogen reduces its basicity and nucleophilicity compared to a non-fluorinated analogue. This deactivation is a key consideration when the aniline is intended to act as a nucleophile. Conversely, in the context of nucleophilic aromatic substitution (SNAr), where a nucleophile attacks the aniline ring itself, electron-withdrawing groups like fluorine are activating. wikipedia.orgopenstax.org They stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy and increasing the reaction rate. openstax.org This stabilization is most effective when the withdrawing group is positioned ortho or para to the leaving group. openstax.org
Steric Effects: Steric hindrance plays a critical role in modulating the accessibility of the nitrogen atom's lone pair. The presence of two substituents adjacent to the amine group—the N-ethyl group and the ortho-methyl group—creates significant steric bulk. This crowding can impede the approach of electrophiles or other reactants to the nitrogen atom, slowing down reaction rates. For instance, in SNAr reactions where substituted anilines act as the incoming nucleophile, increasing the steric bulk on the nitrogen (e.g., moving from a primary amine to an N-methyl or N-ethyl derivative) can dramatically decrease the reaction rate due to hindrance in forming the necessary transition states.
Methodologies for Quantitative Structure-Activity Relationship (QSAR) Studies in Chemical Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. longdom.org For derivatives of this compound, QSAR methodologies can be invaluable for predicting properties like reactivity, toxicity, or receptor binding affinity without synthesizing and testing every analogue. oup.comnih.gov
The general workflow for a QSAR study involves several key steps: mdpi.com
Data Set Selection: A series of structurally related compounds (e.g., substituted anilines) with experimentally measured activity or property data is compiled.
Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated using specialized software. These descriptors quantify various aspects of the molecule's structure.
Model Development: Statistical methods are used to build a mathematical model that links the descriptors (independent variables) to the experimental activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Principal Component Regression (PCR), Partial Least Squares (PLS), and more complex machine learning approaches like Artificial Neural Networks (ANN). nih.govchemmethod.com
Validation: The model's predictive power is rigorously tested using both internal validation techniques (e.g., cross-validation) and, ideally, an external set of compounds that were not used in the model-building process. chemmethod.com
For aniline derivatives, the most relevant descriptors fall into three main categories:
Electronic Descriptors: These quantify the electronic properties of the molecule. Examples include Hammett sigma (σ) constants (for substituent electronic effects), energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (EHOMO, ELUMO), and the electrophilicity index (ω). nih.govresearchgate.net These are critical for modeling reactions that are sensitive to the electron density on the aromatic ring or the amine group.
Steric Descriptors: These describe the size and shape of the molecule. Common examples are Sterimol parameters (L, B1, B4), van der Waals volume, and molecular refractivity (MR). mdpi.comnih.gov They are essential for modeling interactions where steric fit is important, such as binding to a receptor pocket.
Hydrophobic Descriptors: These measure the molecule's lipophilicity, which influences its solubility, membrane permeability, and transport properties. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP or log Kow). nih.govnih.gov
By identifying which descriptors are most influential, QSAR models can provide insight into the molecular features that drive a particular activity, guiding the design of new, more potent, or safer compounds. researchgate.net
Table 2: Common Molecular Descriptors Used in QSAR Studies of Aromatic Amines
| Descriptor Type | Example Descriptor | Information Encoded | Relevance to Aniline Derivatives |
|---|---|---|---|
| Hydrophobic | logP (or log Kow) | Lipophilicity; tendency to partition into nonpolar environments. | Predicts membrane permeability, bioavailability, and toxicity. nih.gov |
| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing ability of a ring substituent. | Quantifies how substituents alter the reactivity of the amine and ring. researchgate.net |
| Electronic | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (electrophilicity). researchgate.net |
| Electronic | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). researchgate.net |
| Steric | Sterimol Parameters | Defines the size and dimensions of a substituent. | Models steric hindrance around the amine or on the ring, affecting receptor fit. nih.gov |
| Topological | Wiener Index | Describes molecular branching and compactness. | Relates molecular shape to activity without 3D coordinates. mdpi.com |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of N-ethyl-4-fluoro-2-methylaniline and related substituted anilines presents an ongoing challenge for chemists seeking more efficient and environmentally benign processes. Future research will likely prioritize the development of methodologies that align with the principles of green chemistry.
Traditional N-alkylation methods often rely on harsh reagents and produce significant waste. nih.gov A forward-looking approach would involve the catalytic N-alkylation of 4-fluoro-2-methylaniline (B1329321) using ethanol (B145695) as an ethylating agent. nih.gov This "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by transition metal complexes (e.g., iridium or ruthenium), is highly atom-economical, producing water as the only byproduct. nih.gov Research in this area could focus on designing non-precious metal catalysts to enhance the sustainability and cost-effectiveness of the synthesis.
Another promising avenue is the development of chemoenzymatic routes. acs.org The use of enzymes, such as nitroreductases, to prepare the aniline (B41778) precursor (4-fluoro-2-methylaniline) from the corresponding nitroaromatic compound offers a highly selective and low-energy alternative to traditional catalytic hydrogenation. acs.org Subsequent enzymatic or chemocatalytic N-ethylation could establish a fully green synthetic pathway.
Further exploration into solvent-free reaction conditions is also warranted. nih.gov For instance, the amination of certain chloro-aromatics has been shown to proceed efficiently without a solvent at elevated temperatures, which could inspire new approaches for the synthesis of precursors to this compound. nih.gov
| Methodology | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic N-Alkylation with Ethanol | Uses ethanol as an ethyl source with a transition metal catalyst. nih.gov | High atom economy, water as a byproduct. nih.gov | Development of earth-abundant metal catalysts (e.g., Fe, Co, Ni). |
| Chemoenzymatic Synthesis | Combines enzymatic reduction of a nitro precursor with catalytic N-ethylation. acs.org | High selectivity, mild reaction conditions, reduced metal waste. acs.org | Immobilization of enzymes for continuous flow processes. acs.org |
| Gold-Catalyzed Three-Component Reaction | A domino reaction involving alkynes to build the aniline core. rsc.orgresearchgate.net | Modular synthesis allowing for diverse substitutions. rsc.org | Adapting the methodology for simpler, non-complex aniline targets. |
| Solvent-Free Synthesis | Reactions are conducted by heating reagents without a solvent medium. nih.gov | Reduced solvent waste, simplified purification. nih.gov | Optimization of temperature and reagent ratios for N-alkylation. |
Deeper Mechanistic Insights into Complex Transformation Pathways
The electronic asymmetry of this compound makes it an excellent substrate for studying the mechanisms of various chemical transformations. The interplay between the electron-donating ethylamino and methyl groups and the electron-withdrawing fluorine atom can influence regioselectivity and reaction rates in complex ways.
Future research could focus on elucidating the pathways of electrophilic aromatic substitution on this molecule. The directing effects of the substituents are not immediately obvious and warrant detailed investigation. For example, in reactions like nitration or halogenation, the precise distribution of ortho- and para-products relative to the existing substituents would provide valuable data for refining predictive models of reactivity. suniv.ac.in
Furthermore, the compound's behavior in transition metal-catalyzed cross-coupling and C-H activation reactions is a rich area for mechanistic study. acs.org The fluorine substituent can significantly alter the oxidative addition and reductive elimination steps in catalytic cycles. Investigating these effects, perhaps through kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, can provide a deeper understanding of how fluorine substitution impacts catalyst performance and reaction outcomes. nih.govnih.gov The biotransformation and dehalogenation pathways of fluorinated anilines, which can involve reactive quinoneimine intermediates, also offer a complex system for mechanistic exploration. nih.gov
Exploration of New Application Domains in Fundamental Chemical Science
While direct industrial applications are outside this scope, this compound holds considerable potential as a tool in fundamental chemical research. Its unique electronic and structural features could be leveraged in several domains.
One unexplored avenue is its use as a specialized ligand for transition metal catalysts. The combination of a soft N-donor and a hard F-substituent on the aromatic ring could modulate the electronic properties of a metal center in unique ways, potentially leading to novel reactivity or selectivity in catalytic processes.
The compound could also serve as a building block for novel organic materials. For instance, its incorporation into conjugated polymers or oligomers could be investigated to tune their photophysical or electronic properties. The fluorine atom, in particular, is known to influence solid-state packing and electron-transport characteristics.
Furthermore, this compound could be employed as a molecular probe for studying non-covalent interactions. The fluorine atom can participate in hydrogen bonding and other dipole-dipole interactions, and studying its influence on the conformation and binding of larger molecular assemblies would be a valuable contribution to supramolecular chemistry. It could also serve as a model compound for studying the enzymatic oxidation of fluorinated aromatic amines, a reaction of interest in biochemistry. google.com
Advanced Integration of Computational and Experimental Research Paradigms
The synergy between computational chemistry and experimental work is a powerful paradigm for advancing chemical science. For a molecule like this compound, this integration offers significant opportunities.
Future research should employ high-level computational methods, such as Density Functional Theory (DFT), to predict a range of properties before experimental validation. nih.govresearchgate.net This can include predicting reaction barriers, identifying the most stable conformations, and simulating spectroscopic signatures (e.g., NMR, IR). For instance, DFT calculations could predict the regioselectivity of an electrophilic attack, which could then be confirmed by laboratory experiments, providing a robust understanding of the molecule's reactivity. nih.gov Studies on similar aniline derivatives have shown that computational methods can successfully correlate theoretical parameters with experimental data like oxidation potentials. researchgate.net
This integrated approach is particularly valuable for mechanistic studies. Computational modeling can map out entire reaction energy profiles, identifying transition states and intermediates that are often difficult or impossible to detect experimentally. nih.gov These theoretical predictions can then guide the design of experiments, such as kinetic isotope effect studies, to verify the proposed mechanism. This iterative cycle of prediction and verification accelerates the pace of discovery and leads to a more profound understanding of chemical systems. nih.gov
Q & A
Q. Methodological Answer :
- Core Methods :
- Supplementary : Melting point analysis (compared to literature) and FTIR for functional group identification .
Advanced : How can advanced spectroscopic methods resolve structural ambiguities in fluorinated anilines?
- Solution : Use F NMR to probe fluorine’s electronic environment and NOESY for spatial proximity analysis of substituents. Pair with X-ray diffraction for absolute configuration determination .
Basic: What are the key considerations for evaluating the compound’s stability under varying experimental conditions?
Q. Methodological Answer :
- pH Stability : Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) with LC-MS monitoring to identify hydrolysis products (e.g., de-ethylation) .
- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure to assess photodegradation kinetics .
Advanced : How do steric and electronic effects influence the compound’s reactivity in catalytic systems?
- Approach : Use kinetic isotope effect (KIE) studies and Hammett plots to correlate substituent electronic parameters (σ values) with reaction rates in cross-coupling reactions .
Basic: What in vitro assays are suitable for preliminary screening of biological activity?
Q. Methodological Answer :
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. Prepare stock solutions in DMSO (<0.1% final concentration) to avoid solvent interference .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) with IC determination via dose-response curves .
Advanced : How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Strategy : Synthesize analogs with modified ethyl/fluoro groups and correlate logP values (HPLC-derived) with membrane permeability using Caco-2 cell models .
Advanced: How can researchers address contradictions in reported bioactivity data for fluorinated aniline derivatives?
Q. Methodological Answer :
- Meta-Analysis : Systematically compare datasets across studies using tools like RevMan, controlling for variables (e.g., assay type, solvent, cell line).
- Validation : Reproduce conflicting studies under standardized conditions (e.g., OECD guidelines) and apply multivariate statistical analysis (PCA) to identify confounding factors .
Advanced: What methodologies enable the study of reaction intermediates in multi-step syntheses involving this compound?
Q. Methodological Answer :
- In-Situ Monitoring : Use stopped-flow NMR or Raman spectroscopy to capture transient intermediates (e.g., iminium ions in reductive amination) .
- Computational Modeling : Apply ab initio molecular dynamics (AIMD) to simulate reaction pathways and identify rate-limiting steps .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Q. Methodological Answer :
- Storage : Keep in amber vials under nitrogen at -20°C to prevent oxidation .
- Waste Management : Neutralize acidic/basic byproducts before disposal and use activated carbon filters for solvent recovery .
Advanced : How can researchers mitigate risks associated with fluorine-containing byproducts?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
